Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine
CAS No.:
Cat. No.: VC13752132
Molecular Formula: C42H33N3O2
Molecular Weight: 611.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H33N3O2 |
|---|---|
| Molecular Weight | 611.7 g/mol |
| IUPAC Name | 2-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline |
| Standard InChI | InChI=1S/C42H33N3O2/c1-5-17-29(18-6-1)37-39(31-21-9-3-10-22-31)46-41(44-37)33-25-13-15-27-35(33)43-36-28-16-14-26-34(36)42-45-38(30-19-7-2-8-20-30)40(47-42)32-23-11-4-12-24-32/h1-28,37-40,43H/t37-,38-,39-,40-/m1/s1 |
| Standard InChI Key | RCEHTJHLGNWFOJ-JUFVCXMFSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=N[C@@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
| SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure comprises two (4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl groups bonded to a central biphenylamine scaffold. Each oxazoline ring adopts a cis-configuration, with phenyl substituents at the 4- and 5-positions, creating a rigid, chiral environment . X-ray crystallography of analogous bisoxazolines reveals bidentate coordination modes, where the nitrogen atoms of the oxazoline rings and the amine group serve as donor sites .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₂H₃₃N₃O₂ | |
| Molecular Weight | 611.73 g/mol | |
| CAS Number | 1370549-65-7 | |
| Stereochemistry | (4R,5R) Configuration | |
| Chiral Centers | 4 (2 per oxazoline ring) |
The compound’s chirality arises from the stereogenic centers in the oxazoline rings, which are critical for inducing enantioselectivity in catalytic reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the aromatic protons (δ 7.2–7.8 ppm) and oxazoline methine protons (δ 4.5–5.5 ppm). High-resolution mass spectrometry (HRMS) aligns with the theoretical molecular weight of 611.73 g/mol, validating its purity .
Synthesis and Production
Synthetic Pathways
The synthesis involves a multi-step sequence starting with 2-aminobiphenyl and diphenylacetonitrile. Key steps include:
-
Oxazoline Ring Formation: Cyclization of 2-aminobiphenyl with diphenylacetonitrile under acidic conditions yields the oxazoline core.
-
Ligand Coupling: The amine group of the intermediate reacts with a second oxazoline-bearing aryl halide via Buchwald-Hartwig amination, forming the bisoxazoline structure.
Table 2: Optimal Reaction Conditions
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Palladium acetate | 85% Yield |
| Temperature | 110°C | Complete conversion |
| Atmosphere | Inert (N₂ or Ar) | Minimized oxidation |
Industrial-scale production employs batch reactors with strict temperature control to prevent racemization, ensuring >99% enantiomeric excess .
Chemical Properties and Reactivity
Coordination Chemistry
The compound’s bisoxazoline motif enables chelation to transition metals, forming stable complexes with Cu(I), Ni(II), and Pd(II) . For example, reaction with [Ni(COD)₂] produces a bimetallic complex with enhanced catalytic activity in allylic alkylation reactions .
Stability and Decomposition
Thermogravimetric analysis (TGA) shows stability up to 250°C, beyond which decomposition occurs via cleavage of the oxazoline rings. The compound is sensitive to prolonged exposure to light and oxygen, necessitating storage at 2–8°C under inert conditions .
Applications in Asymmetric Catalysis
Enantioselective Transformations
The ligand’s chiral environment facilitates asymmetric induction in:
-
Cyclopropanation: Copper complexes of this ligand achieve >90% ee in cyclopropanation of styrenes .
-
Diels-Alder Reactions: Nickel complexes catalyze [4+2] cycloadditions with high diastereoselectivity .
Table 3: Catalytic Performance Metrics
| Reaction Type | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Cyclopropanation | Styrene | 92 | 78 |
| Diels-Alder | Cyclopentadiene | 88 | 85 |
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